4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Overview
Description
4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a central carbon atom connected to two distinct ring systems: acridine and fluorene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method starts with the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: The compound’s spiro structure makes it a candidate for use in high-performance materials with specific mechanical and thermal properties.
Chemical Sensors: Its ability to undergo various chemical reactions makes it useful in the design of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which 4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro configuration allows for efficient separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for applications in organic electronics. The compound can interact with various molecular targets through π-π stacking and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-spiro[acridine-9,9’-fluorene]: Lacks the bromine substituent, resulting in different reactivity and electronic properties.
4’-Chloro-10-phenyl-10H-spiro[acridine-9,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.
10-Phenyl-10H-spiro[acridine-9,9’-fluorene]-2’,4’,7’-tricarbonitrile: Contains additional cyano groups, significantly altering its electronic properties and applications.
Uniqueness
4’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a versatile building block for synthesizing more complex molecules with tailored properties .
Properties
IUPAC Name |
4'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-27-18-10-17-26-30(27)22-13-4-5-14-23(22)31(26)24-15-6-8-19-28(24)33(21-11-2-1-3-12-21)29-20-9-7-16-25(29)31/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBGZFPLSNPVPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C6=CC=CC=C64)C(=CC=C5)Br)C7=CC=CC=C72 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.